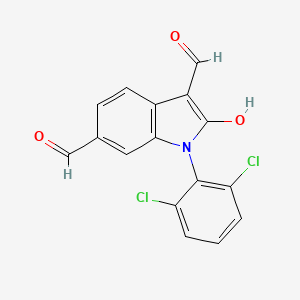
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxymethylene group, and a formyl group attached to an indolinone core. Its molecular formula is C15H9Cl2NO2.
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,6-dichlorophenylamine, which is then subjected to various reactions to introduce the indolinone core and the formyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one can be compared with other similar compounds, such as:
2,6-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups and reactivity.
N-(2,6-Dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine: Another compound with a dichlorophenyl group, used as an intermediate in the synthesis of pharmaceuticals.
Methyl 2,6-dichlorophenylacetate: A simpler compound with a dichlorophenyl group, used in various chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
110326-35-7 |
|---|---|
Molecular Formula |
C16H9Cl2NO3 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2-hydroxyindole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C16H9Cl2NO3/c17-12-2-1-3-13(18)15(12)19-14-6-9(7-20)4-5-10(14)11(8-21)16(19)22/h1-8,22H |
InChI Key |
VAPGXGRQEWDOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=O)C(=C2O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















